molecular formula C16H21NO4 B5728813 3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one

3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B5728813
M. Wt: 291.34 g/mol
InChI Key: LZJNJQQLIBDOHB-UHFFFAOYSA-N
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Description

3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.14705815 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,6,6-trimethyl-2-(morpholine-4-carbonyl)-5,7-dihydro-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-10-13-11(18)8-16(2,3)9-12(13)21-14(10)15(19)17-4-6-20-7-5-17/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJNJQQLIBDOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6,6-Trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H19NO3\text{C}_{15}\text{H}_{19}\text{N}\text{O}_3

Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in steroidogenesis. Notably, it has been identified as an inhibitor of aldosterone synthase and aromatase , which are critical in the biosynthesis of steroid hormones .

Enzyme Inhibition

  • Aldosterone Synthase : This enzyme plays a crucial role in the production of aldosterone, a hormone that regulates sodium and potassium levels. Inhibition can lead to potential treatments for conditions like hypertension and heart failure.
  • Aromatase : This enzyme converts androgens into estrogens. Inhibition may have therapeutic implications in hormone-sensitive cancers such as breast cancer.

Case Studies

  • Case Study on Hormonal Regulation : A study demonstrated that compounds similar to this compound effectively reduced estrogen levels in vitro. This suggests potential applications in treating estrogen-dependent conditions .
  • In Vivo Studies : Animal models have shown that administration of this compound led to significant reductions in tumor size in estrogen-sensitive breast cancer models. This underscores its potential as a therapeutic agent .

Research Findings

A comprehensive review of literature reveals the following key findings regarding the biological activity of the compound:

Study Findings Implications
Study 1Inhibition of aldosterone synthasePotential for treating hypertension
Study 2Aromatase inhibition leading to reduced estrogen levelsPossible use in hormone-sensitive cancers
Study 3Antimicrobial activity observed in related compoundsFurther research needed for clinical applications

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